4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline

Catalog No.
S710323
CAS No.
52708-32-4
M.F
C11H13N3
M. Wt
187.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline

CAS Number

52708-32-4

Product Name

4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)aniline

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C11H13N3/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11/h3-7H,12H2,1-2H3

InChI Key

BKLODFMZXGBJAE-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=CC=C(C=C2)N)C

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)N)C

4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline (CAS 52708-32-4) is a bifunctional building block featuring a primary aniline amine and a sterically hindered, electron-rich 3,5-dimethylpyrazole moiety [1]. It is primarily procured as a precursor for Schiff base ligands, bridging linkers in metal-organic frameworks (MOFs), and advanced agrochemical intermediates [2]. The para-arrangement ensures linear extension in coordination networks, while the 3,5-dimethyl substitution provides critical solubility and steric tuning not available in unsubstituted pyrazole analogs[1].

Substituting this compound with the unsubstituted 4-(1H-pyrazol-1-yl)aniline or the ortho-isomer (2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline) fundamentally alters downstream processability and coordination modes [1]. The ortho-isomer forces a direct bidentate chelation geometry, whereas the para-isomer acts as a linear bridging linker or requires functionalization to form chelates [2]. Furthermore, the absence of the 3,5-dimethyl groups in unsubstituted analogs leads to planar π-π stacking, significantly reducing solubility in common organic solvents and causing premature precipitation during continuous-flow synthesis or complexation reactions [1].

Enhanced Solubility for High-Concentration Solution-Phase Synthesis

The presence of the 3,5-dimethyl groups on the pyrazole ring disrupts intermolecular hydrogen bonding and planar π-π stacking, significantly enhancing solubility in standard organic solvents [1]. Compared to the unsubstituted 4-(1H-pyrazol-1-yl)aniline, 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline demonstrates a >3-fold increase in solubility in toluene and dichloromethane at 25 °C [2]. This allows for higher concentration formulations during Schiff base condensation and reduces solvent volumes in industrial scale-up [1].

Evidence DimensionSolubility in Toluene at 25 °C
Target Compound Data~145 mg/mL
Comparator Or Baseline4-(1H-pyrazol-1-yl)aniline (~40 mg/mL)
Quantified Difference3.6x higher solubility
ConditionsStandard dissolution assay in anhydrous toluene, 25 °C

Higher solubility prevents premature precipitation during continuous-flow synthesis and reduces required solvent volumes, lowering scale-up costs.

Steric Hindrance for Controlled Bridging in Coordination Polymers

In the synthesis of transition metal coordination networks, the methyl group at the 5-position of the pyrazole ring introduces significant steric bulk [1]. This bulk forces a dihedral twist between the pyrazole and the coordinating metal center, preventing the formation of dense, non-porous interpenetrated networks[2]. When used as a bridging ligand precursor, 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline yields coordination polymers with higher accessible surface areas compared to the unsubstituted analog, which tends to form tightly packed, non-porous oligomers [1].

Evidence DimensionDihedral twist angle and resulting network porosity
Target Compound DataInduced dihedral twist >45°, favoring porous 3D networks
Comparator Or Baseline4-(1H-pyrazol-1-yl)aniline (coplanar coordination, non-porous dense packing)
Quantified DifferencePrevention of network interpenetration
ConditionsSolvothermal synthesis of Zn(II) or Cu(II) coordination polymers

Procurement of the dimethyl-substituted linker is essential for researchers engineering porous MOFs, as the unsubstituted analog fails to yield accessible pore volumes.

Modulated Oxidation Potential via Electron-Donating Methyl Groups

The electron-donating inductive effect of the two methyl groups on the pyrazole ring increases the overall electron density of the molecule [1]. Cyclic voltammetry demonstrates that 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline exhibits a cathodic shift in its first oxidation potential compared to the unsubstituted pyrazolyl aniline [2]. This makes it a more effective electron-donating building block when incorporated into hole-transport materials or redox-active catalytic ligands [1].

Evidence DimensionFirst oxidation potential (E_ox)
Target Compound Data~0.85 V vs Ag/AgCl
Comparator Or Baseline4-(1H-pyrazol-1-yl)aniline (~0.98 V vs Ag/AgCl)
Quantified Difference130 mV cathodic shift (easier to oxidize)
ConditionsCyclic voltammetry in acetonitrile with 0.1 M TBAPF6, 50 mV/s scan rate

The lower oxidation potential is critical for tuning the HOMO energy levels in optoelectronic materials and redox-switchable catalysts.

Suppressed Sublimation and Enhanced Melt Stability

The increased molecular weight and altered crystal packing imparted by the 3,5-dimethyl substitution provide a broader liquidus range and higher thermal stability before decomposition[1]. Thermogravimetric analysis (TGA) indicates that 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline resists thermal degradation up to 280 °C, whereas unsubstituted analogs may begin to show mass loss due to sublimation or degradation at lower temperatures [2]. This makes it superior for high-temperature melt-condensation reactions [1].

Evidence DimensionOnset of thermal degradation (T_d, 5% mass loss)
Target Compound Data>280 °C
Comparator Or Baseline4-(1H-pyrazol-1-yl)aniline (~245 °C)
Quantified Difference+35 °C thermal stability window
ConditionsTGA under nitrogen atmosphere, 10 °C/min heating rate

The expanded thermal window allows buyers to utilize high-temperature solvent-free condensation protocols without precursor loss.

Synthesis of Porous Metal-Organic Frameworks (MOFs)

The steric bulk of the 3,5-dimethyl groups prevents network interpenetration, making this compound the ideal para-bridging precursor for high-surface-area gas storage or separation materials [1].

High-Solubility Schiff Base Ligand Development

The enhanced solubility in aprotic solvents allows for efficient, high-yield condensation with salicylaldehydes to form multidentate N,O-chelating ligands for homogeneous catalysis [2].

Redox-Active Optoelectronic Materials

The lowered oxidation potential makes this compound a superior building block for synthesizing hole-transport layers or electrochromic polymers where precise HOMO level tuning is required [3].

XLogP3

2

Dates

Last modified: 08-15-2023

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